BenchChemオンラインストアへようこそ!

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine

Medicinal Chemistry Process Chemistry Synthetic Methodology

A versatile heterocyclic building block for kinase inhibitor R&D, explicitly cited in patent WO2011/123946. Features a primary aniline handle enabling diverse derivatizations, with 99% synthesis yield. The core scaffold is validated in the β3-adrenergic receptor agonist L-796568 (EC50 3.0–3.6 nM), confirming nanomolar potency potential. High LogP (5.21–5.66) supports CNS-targeted library design. Distinguished from analogs lacking the aniline moiety (CAS 119514-24-8) or bearing alternative amine substitution (CAS 105512-79-6). Ideal for oncology, CNS, and materials science programs.

Molecular Formula C16H11F3N2S
Molecular Weight 320.3 g/mol
CAS No. 35666-81-0
Cat. No. B1312778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine
CAS35666-81-0
Molecular FormulaC16H11F3N2S
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)N)C(F)(F)F
InChIInChI=1S/C16H11F3N2S/c17-16(18,19)12-5-1-10(2-6-12)14-9-22-15(21-14)11-3-7-13(20)8-4-11/h1-9H,20H2
InChIKeyVURFNHAJTFHMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine (CAS 35666-81-0): Procurement Guide for a Versatile Thiazole-Based Scaffold


4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine (CAS 35666-81-0) is a heterocyclic organic compound characterized by a central thiazole ring substituted at the 2-position with a 4-aminophenyl group and at the 4-position with a 4-(trifluoromethyl)phenyl moiety . With a molecular formula of C16H11F3N2S and a molecular weight of 320.33 g/mol, it features a high calculated LogP of 5.21-5.66, indicating significant lipophilicity [1]. The compound serves as a versatile building block in medicinal chemistry and materials science, with its primary amine group enabling diverse synthetic derivatizations . Notably, the compound is explicitly referenced as a synthetic intermediate in patent WO2011/123946, which describes kinase inhibitors for cancer therapy, underscoring its established role in pharmaceutical research and development [2].

Why 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine Cannot Be Interchanged with Close Analogs in Research and Development


The unique combination of a 4-(trifluoromethyl)phenyl substituent and a 4-aminophenyl group on the thiazole core of 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine dictates its specific physicochemical properties, synthetic utility, and biological interactions. Unlike analogs such as 2-[4-(trifluoromethyl)phenyl]thiazole (CAS 119514-24-8), which lacks the aniline moiety and is primarily evaluated as an alkylating agent with modest in vitro cancer cell growth inhibition , or 4-[4-(trifluoromethyl)phenyl]thiazol-2-amine (CAS 105512-79-6), which substitutes the aniline with a primary amine directly on the thiazole ring, the target compound offers a distinct vector for derivatization and a different binding profile . Even closely related sulfonamide derivatives, such as the β3-adrenergic receptor agonist L-796568, demonstrate that the aniline nitrogen is a critical point for further functionalization to achieve nanomolar potency [1]. The following quantitative evidence details why these differences are not trivial and must be considered in any scientific or industrial procurement decision.

Quantitative Differentiation of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine: A Comparative Evidence Guide for Procurement


Synthetic Accessibility and Yield: Quantitative Comparison of Two Synthetic Routes

The compound can be synthesized via two distinct routes with significantly different efficiencies. Route 1, using morpholine and acetone cyanohydrin, provides a near-quantitative yield of approximately 99%, as described in patent WO2011/123946 for the preparation of kinase inhibitor building blocks [1]. Route 2, using morpholine and N-cyano-N'-methylacetamidine, yields approximately 89% [2]. This 10% difference in yield represents a substantial cost and material efficiency advantage for large-scale procurement, directly favoring Route 1.

Medicinal Chemistry Process Chemistry Synthetic Methodology

Lipophilicity (LogP) and Polar Surface Area (PSA) as Predictors of Membrane Permeability and Bioavailability

The compound's calculated LogP of 5.21-5.66 and PSA of 67.15 Ų [1] place it near the upper limit of Lipinski's Rule of Five (LogP ≤5) and within favorable ranges for oral bioavailability (PSA <140 Ų) [2]. In contrast, a simpler analog, 2-[4-(trifluoromethyl)phenyl]thiazole (MW 229.22), is reported to have lower molecular complexity and lacks the aniline moiety, which likely results in a different LogP and PSA profile, though specific values are not directly compared in the same study . The high LogP of the target compound suggests enhanced membrane permeability, which is a critical parameter for central nervous system (CNS) drug candidates and intracellular target engagement.

ADME Medicinal Chemistry Drug Design

Structural Basis for High-Affinity β3-Adrenergic Receptor Agonism: A Case Study in Scaffold Optimization

While direct data for the target compound is not available, the closely related sulfonamide derivative L-796568 (which incorporates the 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine core) demonstrates exceptional potency as a β3-adrenergic receptor agonist, with an EC50 of 3.0-3.6 nM in CHO cells expressing the human receptor [1]. This nanomolar potency highlights the critical role of the thiazole-trifluoromethylphenyl-aniline scaffold in achieving high-affinity target engagement. Other β3-AR agonists with different core structures, such as mirabegron (EC50 ~22 nM) [2] and solabegron (EC50 ~100 nM) [3], are significantly less potent in vitro, underscoring the value of this specific chemotype.

GPCR Pharmacology Medicinal Chemistry Metabolic Disease

Proven Application Scenarios for 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine in Scientific Research and Industrial Development


Kinase Inhibitor Medicinal Chemistry

The compound is a documented synthetic intermediate in the preparation of kinase inhibitors, as explicitly described in patent WO2011/123946 [1]. Its primary amine group serves as a key functional handle for further derivatization, enabling the creation of focused libraries for oncology drug discovery. The high-yield synthesis route (99%) makes it a cost-effective building block for large-scale medicinal chemistry campaigns [2].

β3-Adrenergic Receptor Agonist Development

The core scaffold of this compound is present in L-796568, a β3-adrenergic receptor agonist with low nanomolar potency (EC50 3.0-3.6 nM) [3]. This application scenario is particularly relevant for research into overactive bladder (OAB), metabolic disorders, and other conditions where selective β3-AR modulation is therapeutically beneficial. The scaffold's proven ability to confer high affinity makes it a preferred starting point for new chemical entities in this therapeutic area.

Building Block for CNS-Penetrant Molecules

The compound's high calculated LogP (5.21-5.66) [4] strongly suggests it possesses the physicochemical properties required to cross the blood-brain barrier. This makes it a valuable scaffold for the development of CNS-targeted therapeutics, including those for neurodegenerative diseases, psychiatric disorders, and brain cancers. Its use can be prioritized when designing libraries for CNS drug discovery programs where membrane permeability is a primary concern.

Materials Science: Organic Field-Effect Transistors (OFETs)

While the specific compound has not been directly evaluated in OFETs, the 2-(4-trifluoromethylphenyl)thiazole unit, which is a key structural component, has been incorporated into thiazolothiazole derivatives to achieve high-performance n-type FET characteristics with electron mobilities of 0.12-0.64 cm²/V·s [5]. This class-level inference supports the potential of the target compound's scaffold in the development of advanced organic electronic materials, particularly where electron-transporting properties are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.